Pentyl diphenyl phosphate

Description

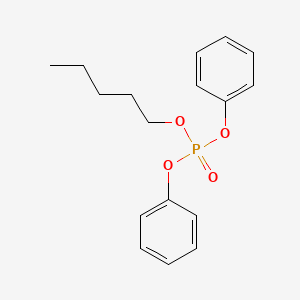

Pentyl diphenyl phosphate (PDPP) is an organophosphate ester (OPE) theoretically structured with a pentyl alkyl chain bonded to a diphenyl phosphate group. These compounds are widely used as flame retardants, plasticizers, and lubricant additives due to their thermal stability and compatibility with polymers.

Properties

CAS No. |

105234-62-6 |

|---|---|

Molecular Formula |

C17H21O4P |

Molecular Weight |

320.32 g/mol |

IUPAC Name |

pentyl diphenyl phosphate |

InChI |

InChI=1S/C17H21O4P/c1-2-3-10-15-19-22(18,20-16-11-6-4-7-12-16)21-17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |

InChI Key |

BVXSDQYDTOKNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl diphenyl phosphate can be synthesized through the reaction of diphenyl phosphate with pentanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of diphenyl phosphate with pentanol. The process is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pentyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphates.

Reduction: Reduction reactions can convert it into different organophosphorus compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the pentyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium alkoxides or amines are employed.

Major Products Formed:

Oxidation: Formation of phosphoric acid derivatives.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of substituted phosphates.

Scientific Research Applications

Pentyl diphenyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of pentyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of OPEs vary significantly based on alkyl/aryl substituents. Key parameters include molecular weight, melting/boiling points, and hydrophobicity (log Kow), which influence environmental fate and toxicity.

Key Observations :

- Alkyl chain length correlates with hydrophobicity: BPDP (log Kow ~8.5) > EHDPP (~8.1) > IPPP (~7.8) > TPHP (~4.6).

- Melting points vary widely; BPDP remains liquid at subzero temperatures (-21°C), whereas TPHP is solid at room temperature .

Environmental and Human Exposure

OPE levels in environmental matrices depend on substituent stability and usage patterns:

Key Observations :

- EHDPP and TPHP dominate in indoor dust due to widespread use in furniture and electronics .

- IPPP isomers (e.g., 2IPPDPP, 24DIPPDPP) are frequently detected in silicone wristbands, indicating chronic human exposure .

- All compounds metabolize to DPHP , a biomarker linked to endocrine disruption .

Toxicological Profiles

Toxicity endpoints vary across OPEs, influenced by substituent chemistry:

Key Observations :

- BPDP and EHDPP induce pericardial edema in zebrafish at low concentrations, suggesting cardiovascular toxicity .

- TPHP and its metabolite DPHP exhibit sex-specific growth inhibition and metabolic disruption in zebrafish .

- EHDPP and TPHP activate adipogenesis, implicating them in obesity-related metabolic disorders .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.